2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one
Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazolone ring, and a diethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one typically involves multi-step reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from o-aminothiophenol and carbon disulfide under basic conditions. The pyrazolone ring is then introduced through a cyclization reaction involving hydrazine and an appropriate β-keto ester. The final step involves the condensation of the benzothiazole and pyrazolone intermediates with 3-(diethylamino)propylamine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole and pyrazolone rings can interact with various biological pathways, leading to the modulation of cellular processes. The diethylamino propyl group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one: Lacks the diethylamino propyl group, which may affect its solubility and biological activity.
2-(1,3-Benzothiazol-2-yl)-4-methyl-5-phenyl-1H-pyrazol-3-one: Contains a methyl group instead of the diethylamino propyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one is unique due to the presence of the diethylamino propyl group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[3-(diethylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-3-28(4-2)16-10-15-25-17-19-22(18-11-6-5-7-12-18)27-29(23(19)30)24-26-20-13-8-9-14-21(20)31-24/h5-9,11-14,17,27H,3-4,10,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPAKRLEWJAVSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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